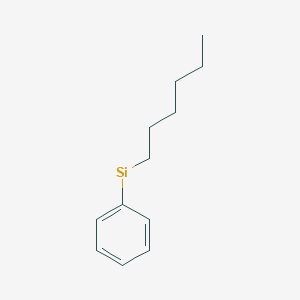

Hexyl-phenyl-silane

Description

Contextualization within the Broader Field of Organosilanes

Organosilanes, as a class of compounds, are defined by the presence of a silicon-carbon bond. ontosight.ai This fundamental characteristic distinguishes them from inorganic silicon compounds. The field of organosilicon chemistry encompasses the synthesis, structure, properties, and applications of these compounds. sigmaaldrich.com Organosilanes can feature a variety of organic groups, including alkyl, aryl, and others, which, along with the silicon atom, dictate their chemical behavior and utility. sigmaaldrich.comontosight.ai They serve as crucial intermediates and building blocks in organic synthesis and materials science. sigmaaldrich.com

Historical Development and Early Research on Alkyl- and Aryl-substituted Silanes

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. sigmaaldrich.com This marked the inception of a new field of chemical study. sigmaaldrich.com From the early 20th century, Frederic S. Kipping significantly advanced the field by pioneering the use of Grignard reagents for the synthesis of alkyl- and aryl-substituted silanes. sigmaaldrich.com His extensive work laid the foundation for the development of silicone polymers. sigmaaldrich.com Another pivotal moment came in 1945 with Eugene G. Rochow's description of the Müller-Rochow process, further propelling the industrial production and application of organosilicon compounds. sigmaaldrich.com

Contemporary Significance of Organosilanes in Chemical Sciences

In modern chemistry, organosilanes have become indispensable. Their applications are vast, ranging from their use as protecting groups in organic synthesis to their role as coupling agents that enhance adhesion between organic polymers and inorganic materials. ontosight.aihengdasilane.com Phenyl silanes, a subclass to which Hexyl-phenyl-silane belongs, are noted for their high thermal stability and high refractive index, making them valuable in electronics, LEDs, and as intermediates for high-temperature resistant polymers. cfsilicones.comcfmats.com The versatility of organosilanes also extends to their use as reducing agents and in the development of advanced materials with tailored properties. sigmaaldrich.com Their ability to modify surfaces is crucial in industries producing coatings, adhesives, and composites. ontosight.ai

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its synthesis and characterization, often as part of broader studies on the reactions and properties of alkyl-aryl silanes. A notable area of investigation is its formation through catalytic hydrosilylation reactions, where a Si-H bond is added across an unsaturated bond. For instance, the hydrosilylation of 1-hexene (B165129) with phenylsilane (B129415) is a direct route to forming 1-Hexyl(phenyl)silane. rsc.org

Another significant research avenue involves the synthesis of specific isomers of this compound, such as 3-hexyl(phenyl)silane, through the reaction of a Grignard reagent (3-hexylmagnesium bromide) with chloro(phenyl)silane. rsc.org These synthetic explorations are often accompanied by detailed spectroscopic analysis to confirm the structure of the resulting compounds.

The compound and its derivatives also find application in analytical and materials science. For example, phenyl-hexyl silane (B1218182) bonded phases are utilized in high-performance liquid chromatography (HPLC) for the separation of complex mixtures, including those found in lipid nanoparticle formulations for drug delivery. waters.comhalocolumns.com

Detailed Research Findings

The synthesis of different isomers of this compound has been reported with detailed spectroscopic data. For example, 1-Hexyl(phenyl)silane has been synthesized and characterized by ¹H NMR spectroscopy in different deuterated solvents, providing precise information about the chemical environment of the protons in the molecule. rsc.org Similarly, 3-hexyl(phenyl)silane has been prepared and its structure confirmed by both ¹H and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS), which provides an exact mass measurement. rsc.org

The following tables summarize some of the reported spectroscopic data for isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

| Isomer | Solvent | Chemical Shifts (δ, ppm) and Couplings (J, Hz) |

| 1-Hexyl(phenyl)silane | C₆D₆ | 0.79–0.84 (m, 2H), 0.86 (t, J = 7.2 Hz, 3H), 1.12–1.30 (m, 6H), 1.34–1.44 (m, 2H), 4.51 (t, J = 3.7 Hz, ¹J₂₉Si–H = 191 Hz, 2H), 7.13–7.19 (m, 3H), 7.49–7.55 (m, 2H) rsc.org |

| 1-Hexyl(phenyl)silane | CDCl₃ | 0.87 (t, J = 7.0 Hz, 3H), 0.91–0.97 (m, 2H), 1.21–1.32 (m, 4H), 1.35 (quint, J = 6.9 Hz, 2H), 1.41–1.49 (m, 2H), 4.28 (t, J = 3.7 Hz, ¹J₂₉Si–H = 192 Hz, 2H), 7.32–7.42 (m, 3H), 7.54–7.59 (m, 2H) rsc.org |

| 3-Hexyl(phenyl)silane | CDCl₃ | 0.87 (t, J = 7.2 Hz, 3H), 0.95 (t, J = 7.5 Hz, 3H), 1.02–1.09 (m, 1H), 1.34–1.41 (m, 2H), 1.43 (quint, J = 6.9 Hz, 2H), 1.47–1.56 (m, 2H), 4.25 (d, J = 2.9 Hz, ¹J₂₉Si–H = 191 Hz, 2H), 7.32–7.41 (m, 3H), 7.55–7.59 (m, 2H) rsc.org |

Table 2: ¹³C NMR and HRMS Data for 3-Hexyl(phenyl)silane

| Spectroscopic Technique | Data |

| ¹³C NMR (125 MHz, CDCl₃) | δ 13.2, 14.3, 21.8, 23.9, 24.1, 33.1, 127.9, 129.4, 132.6, 135.6 rsc.org |

| HRMS (EI) | Calculated for C₁₂H₂₀Si: M⁺, 192.1334. Found: m/z 192.1330 rsc.org |

Structure

2D Structure

Properties

Molecular Formula |

C12H18Si |

|---|---|

Molecular Weight |

190.36 g/mol |

InChI |

InChI=1S/C12H18Si/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |

InChI Key |

QEGUMWBQOMSNSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexyl Phenyl Silane Isomers and Analogues

Grignard Reagent-Mediated Synthesis of Alkyl(phenyl)silanes

The Grignard reaction, a cornerstone of organometallic chemistry, provides a robust pathway for the formation of carbon-silicon bonds, enabling the synthesis of various alkyl(phenyl)silanes. gelest.comlsu.edu This method's versatility has been somewhat superseded by processes like direct process and hydrosilylation for large-scale production, yet it remains indispensable for creating specialty silanes with diverse functionalities. researchgate.net

Reaction of Alkylmagnesium Halides with Chlorophenylsilanes

The fundamental approach involves the reaction of an alkylmagnesium halide (a Grignard reagent) with a chlorophenylsilane. gelest.comrsc.org For instance, the synthesis of 1-hexyl(phenyl)silane can be achieved by reacting 1-hexylmagnesium bromide with chloro(phenyl)silane. rsc.org Similarly, other isomers like 3-hexyl(phenyl)silane are prepared by reacting the corresponding Grignard reagent, such as 3-hexylmagnesium bromide, with chloro(phenyl)silane. rsc.org The reaction proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom, displacing the chloride ion. The choice of solvent, such as diethyl ether or tetrahydrofuran, can influence the reaction rate and the solubility of magnesium halide byproducts. gelest.comgoogle.com

The general scheme for this reaction is as follows: R-MgX + PhSiH₂Cl → R-SiH₂Ph + MgXCl Where R represents the alkyl group (e.g., hexyl) and X is a halide (e.g., Br, Cl).

A representative procedure for the synthesis of 3-hexyl(phenyl)silane involves adding chloro(phenyl)silane to a solution of 3-hexylmagnesium bromide in a suitable solvent like THF and stirring the mixture at a controlled temperature. rsc.org Subsequent workup with water followed by extraction and purification yields the desired product. rsc.org

Regioselectivity in Alkyl Chain Attachment (e.g., 1-Hexyl, 2-Hexyl, 3-Hexyl Isomers)

The structure of the final product is dictated by the specific alkylmagnesium halide used as the starting material. To synthesize different isomers of hexyl-phenyl-silane, the corresponding isomer of hexylmagnesium halide must be prepared and reacted with the chlorophenylsilane. For example:

To produce 1-hexyl-phenyl-silane , 1-hexylmagnesium bromide is used. rsc.org

To obtain 2-hexyl-phenyl-silane , 2-hexylmagnesium bromide is the required Grignard reagent.

The synthesis of 3-hexyl-phenyl-silane necessitates the use of 3-hexylmagnesium bromide. rsc.org

The regioselectivity of the Grignard reaction itself is generally high, as the carbon-magnesium bond is formed at the same position as the halogen in the starting alkyl halide. numberanalytics.com Therefore, the challenge in synthesizing specific isomers lies primarily in the preparation of the isomerically pure alkyl halide precursors for the Grignard reagents.

Catalytic Enhancement in Grignard-based Syntheses

Modern advancements have introduced catalytic systems to enhance the efficiency and selectivity of Grignard reactions.

A significant development in controlling the regiochemistry of alkyl Grignard reagents involves the use of iron and copper co-catalysis. researchgate.netnih.govnih.gov This catalytic system can promote the isomerization of alkyl Grignard reagents, driving them to form the more stable terminal (1-alkyl) isomer. nih.govnih.gov For instance, a 2-alkyl or 3-alkyl Grignard reagent can be isomerized to a 1-alkyl Grignard reagent in high ratios. nih.gov This is particularly useful as it allows for the synthesis of linear alkylsilanes from branched starting materials. acs.org

The mechanism involves the iron catalyst promoting the isomerization of the alkyl group, while the copper catalyst facilitates the transmetalation between the organoiron and organomagnesium species. researchgate.netnih.gov This cooperative action enables the efficient conversion to the desired terminal Grignard reagent, which can then be reacted with a chlorosilane to produce the 1-alkyl(phenyl)silane. acs.org This method has been successfully applied to the synthesis of 1-alkyl Grignard reagents from internal alkenes, which are then quenched with chloro(phenyl)silane to yield the corresponding 1-alkyl(phenyl)silanes. acs.org

Hydrosilylation Approaches to this compound

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing organosilanes. frontiersin.orgepfl.ch This reaction is typically catalyzed by transition metals and offers a direct route to alkyl(phenyl)silanes from alkenes like hexene and a phenylsilane (B129415). frontiersin.orghengdasilane.com

Transition Metal Catalysis in Hydrosilylation (e.g., Rhodium, Ruthenium, Palladium, Platinum)

A variety of transition metals are effective catalysts for the hydrosilylation of alkenes, with the choice of catalyst and ligands influencing the reaction's rate, regioselectivity (Markovnikov vs. anti-Markovnikov addition), and stereoselectivity. researchgate.netd-nb.info

Platinum: Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are highly effective but can exhibit low selectivity and are associated with high costs. mdpi.comrsc.org They often lead to side reactions like alkene isomerization. mdpi.com

Rhodium: Rhodium complexes are also potent catalysts for hydrosilylation. rsc.orgrsc.org For example, certain cationic rhodium(III) complexes have been shown to be active catalysts for the hydrosilylation of 1-hexene (B165129). rsc.org Rhodium catalysts can also facilitate tandem isomerization-hydrosilylation reactions, converting internal alkenes to terminal silanes. rsc.org

Ruthenium: Ruthenium complexes, such as RuCl₂(PPh₃)₃, can catalyze the silylation of olefins, although their reactivity can be slow with certain silanes. oup.com Other ruthenium systems have been used for the silylation of 1-hexene to produce allylsilanes. oup.com

Palladium: Palladium catalysts, often in combination with specific ligands like P,O-type ligands, have been developed for the hydrosilylation of unactivated alkenes with tertiary silanes. nih.gov These systems can offer high reactivity and improved regioselectivity. nih.gov

Iron and Cobalt (Earth-Abundant Metals): In recent years, there has been a significant shift towards using more sustainable and economical earth-abundant metals like iron and cobalt. frontiersin.orgresearchgate.netnih.gov Iron complexes with specific ligands, such as 2,9-diaryl-1,10-phenanthroline, have demonstrated remarkable activity and unique selectivity in alkene hydrosilylation. d-nb.info Cobalt complexes have also been shown to be effective, promoting the anti-Markovnikov hydrosilylation of terminal alkenes like 1-hexene with phenylsilane. nih.gov

The general catalytic cycle for hydrosilylation often involves the oxidative addition of the silane (B1218182) to the metal center, coordination of the alkene, migratory insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination of the alkylsilane product. mdpi.com

The regioselectivity of the hydrosilylation of 1-hexene with phenylsilane is a critical aspect. Anti-Markovnikov addition, which places the silyl (B83357) group at the terminal carbon, is often the desired outcome for producing 1-hexyl-phenyl-silane. nih.govscispace.com Many iron and cobalt-based catalysts, for example, exclusively yield the anti-Markovnikov product. nih.gov Conversely, Markovnikov addition would result in the formation of a 2-silylhexane derivative. rsc.org

The table below summarizes some research findings on the catalytic hydrosilylation of 1-hexene.

| Catalyst System | Silane | Alkene | Product(s) | Key Findings | Reference(s) |

| Iron dinitrogen complex ((iPrPDI)Fe(N₂)₂) | PhSiH₃ | 1-hexene | 1-Hexyl(phenyl)silane | Exclusive anti-Markovnikov addition; no alkene isomerization. | nih.govscispace.com |

| Cobalt β-diketiminate / KOtBu | PhSiH₃ | 1-hexene | 1-Hexyl(phenyl)silane | Effective for hydrosilylation. | nih.gov |

| Cationic Rhodium(III) complexes | Et₃SiH | 1-hexene | 1-Hexyl(triethyl)silane | Active catalysts for hydrosilylation. | rsc.org |

| Nickel indenyl complexes / NaBPh₄ | PhSiH₃ | 1-hexene | Mixture of regio- and stereoisomers | Catalyzes the reaction, but with low selectivity for 1-hexene. | cdnsciencepub.com |

| Rare-earth metal complexes | PhSiH₃ | 1-hexene | 1-Hexyl(phenyl)silane | Anti-Markovnikov addition with high regioselectivity (80-99%). | acs.org |

Anti-Markovnikov Silane Addition Strategies

The synthesis of this compound isomers, particularly those resulting from an anti-Markovnikov addition, can be achieved through various catalytic hydrosilylation strategies. This regioselectivity is crucial for obtaining terminally silylated alkanes from terminal alkenes like 1-hexene.

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a prominent method for forming silicon-carbon bonds. nih.gov While traditional catalysts like platinum complexes often yield a mixture of isomers, specific catalysts have been developed to favor the anti-Markovnikov product. epfl.ch This process involves the addition of the silyl group to the terminal carbon of the alkene, resulting in a linear alkylsilane.

Catalytic Systems for Anti-Markovnikov Addition:

Iron-Based Catalysts: Molecular iron coordination compounds with bis(imino)pyridine ligands have proven effective in promoting the selective anti-Markovnikov addition of tertiary silanes to alkenes under mild conditions. nih.gov

Nickel-Based Catalysts: Nickel pincer complexes are efficient for the anti-Markovnikov hydrosilylation of terminal and even functionalized alkenes. epfl.chnih.gov These catalysts can exhibit high turnover frequencies and numbers. epfl.ch Additionally, in-situ generated nickel alkoxide catalysts are effective for the anti-Markovnikov hydrosilylation of terminal alkenes with tertiary silanes. nih.gov A κ4-diimine nickel catalyst has also been shown to catalyze the anti-Markovnikov hydrosilylation of terminal olefins. rsc.org

Cobalt-Based Catalysts: A cobalt catalyst has been reported for the anti-Markovnikov hydrosilylation of alkenes that can be performed at low temperatures and without a solvent. researchgate.net

Radical Hydrosilylation: Radical addition of silanes, such as phenyldimethylsilane and trichlorosilane, to alkenes initiated by agents like triethylborane, provides a pathway to anti-Markovnikov products. thieme-connect.comyork.ac.ukorganic-chemistry.org This two-step process can be considered an anti-Markovnikov hydration of the alkene if the resulting silane is subsequently oxidized to an alcohol. thieme-connect.comyork.ac.ukorganic-chemistry.org

The general mechanism for transition-metal-catalyzed hydrosilylation can vary. For late transition metals, a common pathway is the Chalk-Harrod mechanism (or a modified version), while for d0 catalysts, a σ-bond metathesis mechanism is often proposed. epfl.ch The choice of catalyst and reaction conditions is paramount in directing the regioselectivity of the silane addition to achieve the desired this compound isomer.

Reductive Pathways for Phenylsilane Precursors

The synthesis of phenylsilane, a key precursor for producing various phenyl-substituted silanes, often involves the reduction of phenylchlorosilanes.

Phenylchlorosilanes, such as phenyltrichlorosilane (B1630512) and phenyldichlorosilane, are common starting materials for the synthesis of phenylsilane. The reduction of these compounds involves the substitution of chlorine atoms with hydrogen atoms. This transformation is typically achieved using powerful reducing agents.

It is important to note that under certain basic conditions, phenylsilane can undergo disproportionation reactions, leading to the formation of diphenylsilane (B1312307) (Ph2SiH2), triphenylsilane (B1312308) (Ph3SiH), and silane (SiH4). researchgate.net This side reaction can affect the yield of the desired phenylsilane.

Hydride reducing agents are essential for the conversion of phenylchlorosilanes to phenylsilane. Lithium aluminum hydride (LiAlH4) is a potent reducing agent widely used for this purpose. tcichemicals.comslideshare.net It effectively reduces the silicon-chlorine bonds to silicon-hydrogen bonds. slideshare.net

The general reaction mechanism involves the nucleophilic attack of a hydride ion (H-) from the aluminohydride complex onto the electrophilic silicon atom of the phenylchlorosilane. libretexts.orgpw.liveyoutube.com This process is repeated until all chlorine atoms are substituted by hydrogen. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether, as LiAlH4 reacts violently with water. slideshare.netpw.live

The use of an excess of LiAlH4 in the reduction of phenyltrichlorosilane can lead to the formation of a significant amount of silane (SiH4) due to disproportionation reactions. researchgate.net

While LiAlH4 is highly effective, other organosilanes can also act as reducing agents, often activated by acid or fluoride (B91410) ion catalysis. gelest.commsu.edu

Reduction of Phenylchlorosilanes (e.g., Phenyltrichlorosilane, Phenyldichlorosilane)

Cross-Dehydrocoupling Reactions for Silicon-Carbon Bond Formation

Cross-dehydrocoupling reactions offer a direct method for forming silicon-carbon bonds, providing an alternative route to compounds like this compound analogues. This process involves the reaction between a silane (Si-H bond) and a compound with an acidic hydrogen, such as a terminal alkyne (C-H bond), with the elimination of hydrogen gas (H2). rsc.orgresearchgate.net

Copper(I) chloride (CuCl), in the presence of an amine, serves as an effective catalyst for the cross-dehydrocoupling of silanes with alkynes. cdnsciencepub.comresearchgate.net These reactions typically require elevated temperatures (above 100 °C) to proceed at a practical rate. cdnsciencepub.com The reactivity of the organosilane in this process is sensitive to steric hindrance, with primary silanes reacting more readily than secondary and tertiary silanes. cdnsciencepub.com

This methodology has been successfully applied to synthesize new polymers containing both silicon atoms and acetylene (B1199291) units in their backbone. cdnsciencepub.com While copper(I) chloride is effective for coupling with alkynes, it has also been noted as a catalyst for the dehydrocoupling of silanes with amines to form Si-N bonds. researchgate.netpbworks.com More recently, Stryker's reagent ([(PPh3)CuH]6) has been identified as a highly chemoselective copper catalyst for the dehydrocoupling of hydrosilanes and silanols to form siloxanes under ambient conditions. rsc.org

Primary silanes, such as phenylsilane and n-hexylsilane, react with terminal alkynes like phenylacetylene (B144264) in a stepwise manner when catalyzed by copper(I) chloride. cdnsciencepub.com This allows for the sequential replacement of the hydrogen atoms on the silicon with alkynyl groups.

For a primary silane (RSiH3), the reaction proceeds through the following steps:

RSiH3 + H-C≡C-Ph → RSiH2(C≡C-Ph) + H2

RSiH2(C≡C-Ph) + H-C≡C-Ph → RSiH(C≡C-Ph)2 + H2

RSiH(C≡C-Ph)2 + H-C≡C-Ph → RSi(C≡C-Ph)3 + H2

Each of the intermediate products in this sequence can be isolated and characterized. cdnsciencepub.com A plausible mechanism for the copper-catalyzed dehydrocoupling involves the formation of a copper acetylide intermediate, which then reacts with the silane. The reaction of copper(I) hydrides with alkynes is known to proceed via a syn-hydrocupration to generate a vinylcopper(I) intermediate. thieme-connect.com

Elucidation of Chemical Reactivity and Transformative Potentials of Hexyl Phenyl Silane

Investigation of Reduction Reactions Catalyzed by Hexyl-phenyl-silane and Related Hydrosilanes

Hydrosilanes, including this compound, are recognized for their role as reducing agents in various chemical transformations. Their reactivity, often enhanced by catalysts, allows for the selective reduction of a range of functional groups.

The reduction of phosphine (B1218219) oxides to phosphines is a crucial transformation in organic synthesis, enabling the recycling of phosphine oxide byproducts from important reactions like the Wittig, Staudinger, and Mitsunobu reactions. umn.edu While various silanes have been employed for this purpose, the reaction often necessitates high temperatures and the use of additives. umn.edu

Early studies demonstrated that silanes such as phenylsilane (B129415), diphenylsilane (B1312307), and polymethylhydrosiloxane (B1170920) (PMHS) can reduce phosphine oxides, though often requiring excess reagent. mdpi.com The efficiency of these reductions is influenced by the electronic properties of the substituents on the phosphorus atom. mdpi.com More reactive silanes have been shown to be advantageous. For instance, the use of hexylsilane (B129531) with triflic acid as a catalyst has resulted in excellent conversion and yields in the reduction of phosphine oxides. mdpi.com

Research into more efficient and sustainable methods has led to the exploration of metal-free protocols. For example, polymethylhydrosiloxane (PMHS), an inexpensive byproduct of the silicone industry, has been investigated for the reduction of various phosphine oxides. mdpi.com In one study, the reduction of triphenylphosphine (B44618) oxide using n-hexylsilane was found to be a poor reagent under the tested conditions. nih.gov However, this led to the development of 1,3-diphenyldisiloxane (DPDS), which proved to be a powerful and chemoselective reductant for this transformation, even allowing for room-temperature reductions. umn.edunih.gov

The mechanism of silane-mediated phosphine oxide reduction is complex and has been the subject of detailed investigation. It is understood to involve a pre-activation step for the silane (B1218182) and proceeds through a key 6-membered transition state which helps to explain reactivity trends. umn.edu Computational studies have also highlighted the importance of the enhanced oxophilicity of catalytically generated electron-deficient silane species in these reductions. rsc.org

Table 1: Examples of Silane-Mediated Reduction of Triphenylphosphine Oxide

| Silane Reductant | Catalyst/Additive | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| n-Hexylsilane | --- | Toluene, reflux | Poor | nih.gov |

| Hexylsilane | Triflic Acid | Not specified | Excellent | mdpi.com |

| Phenylsilane | --- | Toluene, reflux | Appreciable | nih.gov |

| 1,3-Diphenyldisiloxane (DPDS) | None | Toluene, reflux, 24h | 99% isolated yield | nih.gov |

| Polymethylhydrosiloxane (PMHS) | None | 250 °C | Complete (kinetic profile) | mdpi.com |

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in synthetic organic chemistry. Hydrosilanes, in conjunction with chiral catalysts, are effective reagents for achieving high enantioselectivity in these reactions.

A significant advancement in this area is the use of enzymes to catalyze the enantioselective reduction of ketones with silanes. researchgate.netnih.gov Specifically, human carbonic anhydrase II (hCAII), a zinc-containing enzyme, has been shown to catalyze the transfer of a hydride from a silane to a ketone with high yields and enantioselectivities. researchgate.netnih.govosti.gov This is a notable example of an enzyme catalyzing an abiotic reaction. researchgate.net

The proposed mechanism involves the reaction of the silane with the zinc hydroxide (B78521) species within the enzyme's active site to generate a mononuclear zinc hydride intermediate. researchgate.netnih.gov This enzyme-bound zinc hydride then transfers the hydride to the ketone substrate. researchgate.net The identity of the silane has been shown to influence the reaction's success, with various phenyl-substituted silanes being tested. researchgate.net The use of whole cells containing hCAII has also been demonstrated to be effective for these reductions. chemicalbook.com

This enzymatic system has been successfully applied to the reduction of a range of ketones, including challenging dialkyl ketones where the two alkyl groups are similar in size. researchgate.netosti.gov Furthermore, it has been shown to be compatible with a bi-enzymatic cascade system for the preparation of enantiopure amines and alcohols. rsc.org

The enantioselectivity of these reductions is a key focus. In the hCAII-catalyzed system, high enantioselectivities have been achieved for a variety of ketones. researchgate.netchemicalbook.com For example, the reduction of various aryl ketones and heterocyclic ketones proceeds with high yields and exceptional enantioselectivity. chemicalbook.com

The substrate scope is broad, encompassing not only aryl ketones but also dialkyl ketones. researchgate.netosti.gov Computational docking studies have provided insights into the origins of the high enantioselectivity, highlighting the role of the confined environment of the enzyme's active site in controlling the approach of the substrate to the zinc hydride intermediate. osti.gov

Beyond enzymatic catalysis, other chiral metal complexes have been employed to achieve enantioselective ketone reductions with silanes. For instance, chiral copper(I) complexes have been used in domino reduction/aldol reaction sequences. organic-chemistry.org The choice of silane can also be critical in non-enzymatic systems, with the steric hindrance of the silane sometimes influencing the absolute configuration of the product alcohol. chemrxiv.org

Table 2: Enantioselective Reduction of Ketones Catalyzed by Human Carbonic Anhydrase II with Phenylsilane

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Acetylpyridine | (S)-1-(Pyridin-4-yl)ethan-1-ol | >99 | >99 | researchgate.net |

| 3-Acetylpyridine | (S)-1-(Pyridin-3-yl)ethan-1-ol | >99 | >99 | chemicalbook.com |

| 2-Acetylpyridine | (S)-1-(Pyridin-2-yl)ethan-1-ol | >99 | >99 | chemicalbook.com |

| Acetophenone | (S)-1-Phenylethan-1-ol | >99 | 98 | researchgate.net |

| 4-Fluoroacetophenone | (S)-1-(4-Fluorophenyl)ethan-1-ol | >99 | 98 | researchgate.net |

Reductive amination is a widely used method for the synthesis of amines. masterorganicchemistry.com This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced. Hydrosilanes are effective reducing agents for this second step.

Phenylsilane is a commonly used reductant in these transformations. organic-chemistry.org For example, a copper-catalyzed protocol has been developed for the reductive methylation of amines and imines using formic acid as the C1 source and phenylsilane as the reductant, affording the corresponding methylamines in good to excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

The reaction conditions can be tuned to control the outcome. In some systems, the choice of catalyst and additives is crucial. For instance, an "anion-switchable" pincer-manganese(I) catalyst has been shown to be highly active for the reductive methylation of secondary amines with formic acid and phenylsilane in the presence of tetrabutylammonium (B224687) chloride (TBACl). acs.org In the absence of the chloride anion, the reaction primarily yields the formylated product, demonstrating a rare case of an anion-sensitive catalyst. acs.org

The mechanism of reductive amination involves the initial formation of an iminium ion, which is then reduced by the hydrosilane. nih.gov This method provides a more controlled alternative to the direct alkylation of amines, which can often lead to over-alkylation. masterorganicchemistry.com

Asymmetric Reduction of Carbonyl Compounds (e.g., Ketones)

Enzymatic Catalysis in Silane-Mediated Ketone Reductions (e.g., Human Carbonic Anhydrase II)

Polymerization and Oligomerization Reactions Involving this compound Monomers

The polymerization of organosilanes is a route to polysilanes, which are of interest for their unique electronic and optical properties. cdnsciencepub.com Dehydrocoupling polymerization, catalyzed by transition metal complexes, is a key method for synthesizing these polymers from primary silanes.

While specific studies focusing solely on the polymerization of this compound are not prevalent in the provided search results, the general principles of phenylsilane polymerization can be extrapolated. Zirconocene and hafnocene complexes are known to catalyze the dehydrogenative polymerization of phenylsilane, typically yielding low molecular weight cyclic oligosilanes. cdnsciencepub.comacs.org

The nature of the catalyst can influence the stereoregularity of the resulting polymer. For instance, bis(indenyl)dimethylzirconocene and [1,2-bis(indenyl)ethane]dimethylzirconocene have been used to catalyze the dehydropolymerization of phenylsilane. cdnsciencepub.com The latter catalyst, in particular, was found to exert a significant stereoregulating influence, leading to a more ordered polymer structure. cdnsciencepub.com Nickel-catalyzed cyclopolymerization of both hexyl- and phenylsilanes has also been reported. acs.org

In a different type of polymerization, this compound could potentially be incorporated as a comonomer. For example, 7-octenyldimethylphenylsilane has been copolymerized with propylene (B89431) using a metallocene/MAO catalyst. tkk.fi The resulting copolymer, containing phenylsilane side groups, demonstrated reactivity in subsequent modifications and interactions with fillers. tkk.fi

Furthermore, dimethylphenylsilane (B1631080) has been utilized as an initiator in the group transfer polymerization (GTP) of alkyl methacrylates, catalyzed by tris(pentafluorophenyl)borane. rsc.org This process involves the in situ formation of a silyl (B83357) ketene (B1206846) acetal (B89532) through the 1,4-hydrosilylation of the methacrylate (B99206) monomer by the silane. rsc.org

Photopolymerization Studies with Vinyl Monomers (e.g., Methyl Methacrylate)

Polysilanes are known to be photoactivatable, capable of initiating the polymerization of ethylenically unsaturated monomers upon exposure to electromagnetic radiation. google.com Phenylsilane (PhSiH3), a close structural analog to this compound, can undergo photopolymerization with vinyl monomers like methyl methacrylate (MMA) to produce poly(methyl methacrylate) that incorporates Si-H functional groups. sigmaaldrich.com The process is initiated by the absorption of UV light (in the 250-400 nm range) by the polysilane, which causes the homolytic cleavage of the silicon-silicon bonds in the polymer backbone. google.comscribd.com This cleavage generates silyl radicals.

Below is a table summarizing a typical photopolymerization system involving a phenylsilane and a vinyl monomer.

| Component | Role | Function | Relevant Findings |

| This compound | Photoinitiator/Precursor | Absorbs UV radiation, leading to the formation of reactive silyl radicals that initiate polymerization. google.comresearchgate.net | Can be used to incorporate silicon functionality into standard organic polymers. sigmaaldrich.com |

| Methyl Methacrylate (MMA) | Monomer | The ethylenically unsaturated compound that undergoes polymerization. sigmaaldrich.com | Forms poly(methyl methacrylate) chains upon initiation by silyl radicals. sigmaaldrich.com |

| UV Radiation (250-400 nm) | Activator | Provides the energy required to cleave the Si-Si bonds in the polysilane, generating radicals. google.com | The wavelength must be within the absorption range of the polysilane. google.com |

Copolymerization with Acetylene (B1199291) Units for Backbone Integration

This compound and related primary silanes can be copolymerized with compounds containing acetylene units to create novel polymers where silicon atoms are integrated directly into the polymer backbone. A key method for achieving this is the copper(I) chloride-catalyzed cross-dehydrocoupling reaction between the Si-H bond of the silane and the C-H bond of a terminal alkyne. cdnsciencepub.com

This reaction has been demonstrated with primary silanes like phenylsilane and n-hexylsilane, which react in a stepwise manner with phenylacetylene (B144264). cdnsciencepub.com When a difunctional alkyne, such as 1,3-diethynylbenzene, is used, the reaction leads to the formation of polymers with a backbone consisting of alternating silicon atoms and acetylene units. cdnsciencepub.comresearchgate.net These polymers are noted for their high thermal resistance. researchgate.net The reaction proceeds effectively at temperatures above 100°C in the presence of an amine co-catalyst. cdnsciencepub.com The resulting polymers possess a unique structure containing [Si(H)-C≡C] units, which opens avenues for applications in composite and ceramic materials. researchgate.net

The table below illustrates the components and outcomes of such a copolymerization reaction.

| Silane Reactant | Acetylene Reactant | Catalyst System | Resulting Structure |

| This compound | 1,3-Diethynylbenzene | Copper(I) Chloride / Amine | A polymer with a backbone containing hexyl-phenyl-silyl and phenylene-diethynyl units. cdnsciencepub.com |

| Phenylsilane | 1,3-Diethynylbenzene | Base catalysts (e.g., metal oxides, alkoxides) | A thermosetting polymer with [Si(H)-C≡C] linkages, known for high heat and oxidation resistance. researchgate.net |

| n-Hexylsilane | Phenylacetylene | Copper(I) Chloride / Amine | Stepwise formation of n-Hexyl(phenylethynyl)silane, followed by di- and tri-substituted products. cdnsciencepub.com |

Organometallic Catalysis in this compound Transformations

The Si-H bond in this compound is a key site for chemical transformations, many of which are efficiently catalyzed by transition metal complexes. These catalysts activate the silane, enabling a wide range of reactions, most notably hydrosilylation.

Role of Transition Metal Complexes in Silane Activation

Transition metal complexes from groups 6-9 are instrumental in activating the Si-H bond of organosilanes. uleth.ca This activation typically involves the formation of a transition metal-silyl intermediate, which is the key reactive species in the catalytic cycle. acs.orgnih.gov For instance, ruthenium complexes can catalyze the hydrosilylation of alkenes like 1-hexene (B165129) with phenylsilane, selectively producing the secondary silane, which in this case is this compound itself. uleth.ca

The activation can occur through several pathways. A common route is the oxidative addition of the Si-H bond to a low-valent metal center, leading to a hydrido-silyl-metal complex. csic.es This process increases the reactivity of both the silicon and hydrogen atoms, making them available for subsequent reaction steps. csic.es Complexes of cobalt, nickel, rhodium, and iridium have all been shown to be effective catalysts for various silane transformations. acs.orgnih.govrsc.org In some cases, the activation is electrophilic, where a cationic metal complex interacts with the Si-H bond, polarizing it and making it susceptible to nucleophilic attack without a formal change in the metal's oxidation state. csic.es

Mechanistic Aspects of Catalytic Cycles

Several mechanistic cycles have been proposed for transition metal-catalyzed reactions of silanes. The most widely recognized for hydrosilylation is the Chalk-Harrod mechanism. epfl.ch This mechanism generally involves:

Oxidative Addition: The silane (e.g., this compound) adds to the metal center, breaking the Si-H bond and forming a metal-hydride and a metal-silyl bond. nih.gov

Alkene Insertion: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the metal complex and then inserts into the metal-hydride bond. nih.gov

Reductive Elimination: The final product is formed by the reductive elimination of the silyl group and the alkyl group, reforming the C-Si bond and regenerating the active catalyst. nih.gov

A modified version of this mechanism involves the insertion of the alkene into the metal-silyl bond instead of the metal-hydride bond. nih.gov Furthermore, some catalytic systems, particularly with early transition metals or certain iron and cobalt complexes, may operate through alternative pathways. acs.orgdtic.mil These can include σ-bond metathesis or cycles involving silylene (R₂Si:) intermediates, which are formed by the migration of a hydrogen atom from the silicon to the metal center. uleth.cadtic.mil For example, a proposed mechanism for the dehydrogenative silylation of olefins catalyzed by a cobalt complex involves the formation of a Co-silyl intermediate, followed by alkene insertion and β-hydride elimination, avoiding a formal oxidative addition step. acs.orgnih.gov

The table below outlines key features of a representative catalytic cycle.

| Catalytic Step | Description | Key Intermediates |

| Catalyst Activation | A precatalyst reacts with the silane to form the active catalytic species. | Metal-silyl complex (e.g., LₙM-SiR₃). acs.orgnih.gov |

| Oxidative Addition | The Si-H bond of this compound adds across the metal center. | Hydrido-silyl-metal complex (e.g., LₙM(H)(SiR₃)). nih.gov |

| Substrate Insertion | An unsaturated molecule (alkene/alkyne) inserts into either the M-H or M-Si bond. | Metal-alkyl-silyl complex (e.g., LₙM(Alkyl)(SiR₃)). nih.gov |

| Reductive Elimination | The desired organosilicon product is released, and the catalyst is regenerated. | Regenerated metal catalyst (LₙM). nih.gov |

Silicon-Centered Rearrangements and Their Synthetic Utility

Beyond reactions involving the Si-H bond, the silicon center can direct powerful rearrangements that are of significant synthetic value for forming new carbon-carbon bonds.

Wittig Rearrangements of Alpha-Alkoxysilanes

The Wittig rearrangement, a transformation of ethers into alcohols, can be applied to silicon-containing substrates. Specifically, α-alkoxysilanes, which can be prepared from precursors like this compound, undergo researchgate.netnih.gov, researchgate.netcdnsciencepub.com, or acs.orgnih.gov-Wittig rearrangements. organic-chemistry.orgnih.gov These reactions are typically promoted by strong bases like organolithium reagents (e.g., methyllithium, sec-butyllithium) or by fluoride (B91410) sources like cesium fluoride (CsF). organic-chemistry.orgorganic-chemistry.org

The reaction is initiated by the deprotonation of the carbon alpha to both the silicon and the oxygen atom, generating a carbanion. organic-chemistry.org This intermediate then rearranges. For example, in an α-benzyloxyallylsilane, treatment with sec-butyllithium (B1581126) can lead exclusively to the acs.orgnih.gov-rearrangement product, an acylsilane, in high yield. msu.edu The type of rearrangement ( researchgate.netnih.gov, researchgate.netcdnsciencepub.com, or acs.orgnih.gov) and the product distribution depend heavily on the substrate's structure and the specific reaction conditions employed. organic-chemistry.orgnih.gov The synthetic utility of this reaction is significant, as it provides a pathway to complex C-silyl alcohols and β-silyl ketones from readily available ethers, offering a less toxic alternative to analogous rearrangements using organostannanes. organic-chemistry.orgorganic-chemistry.org An α-alkoxysilane derived from this compound would be a viable substrate for these synthetically useful transformations.

The following table summarizes the types of Wittig rearrangements observed for α-alkoxysilanes.

| Rearrangement Type | Promoter | Substrate Type | Typical Product |

| researchgate.netnih.gov-Wittig | Organolithium (e.g., MeLi) | α-Alkoxysilane | C-Silyl alcohol. organic-chemistry.orgmsu.edu |

| researchgate.netcdnsciencepub.com-Wittig | Cesium Fluoride (CsF) | α-(Allyloxy)silane | Homoallylic silyl alcohol. organic-chemistry.org |

| acs.orgnih.gov-Wittig | Organolithium (e.g., s-BuLi) | α-(Benzyloxyallyl)silane | Acylsilane. msu.edu |

Stereochemical Considerations in Rearrangement Pathways

The stereochemical outcome of rearrangement reactions involving organosilanes is a critical aspect that dictates the three-dimensional structure of the product. In the context of this compound, while specific studies on its rearrangement pathways are not extensively documented, a wealth of information from analogous alkyl- and aryl-silane systems allows for a detailed extrapolation of the expected stereochemical considerations. Rearrangements in such compounds are often governed by the nature of the migrating group, the reaction mechanism (e.g., concerted, ionic, or radical), and the geometry of the transition state or intermediate.

A key class of reactions relevant to this compound are 1,2-anionic migrations of a substituent from a silicon atom to an adjacent carbon, commonly known as the Brook rearrangement. thieme-connect.de This process is initiated by the deprotonation of a hydroxyl group on a carbon adjacent to the silicon atom, forming an α-silylated carbinol. thieme-connect.de The subsequent intramolecular 1,2-migration of the silyl group from carbon to oxygen is the defining step. thieme-connect.de

Research on chiral acylsilanes has demonstrated that such rearrangements can proceed with a high degree of stereospecificity. cdnsciencepub.com For instance, in the reaction of chiral naphthylphenylmethylsilane derivatives, the migration of aryl groups from silicon to an adjacent carbonyl carbon occurs stereospecifically. cdnsciencepub.com This suggests that in a hypothetical rearrangement of a chiral derivative of this compound, the migrating phenyl or hexyl group would likely transfer with a defined stereochemical trajectory, influencing the configuration of the resulting product. The stereochemical integrity of the migrating group is generally retained during such concerted cdnsciencepub.comresearchgate.net-sigmatropic shifts. imperial.ac.uk

The stereochemical outcome is profoundly influenced by the reaction conditions. Factors such as temperature and the steric bulk of reagents can affect the optical purity of the products. cdnsciencepub.com Studies on related systems have shown that lower temperatures and bulkier alkoxide bases can lead to higher optical purities in rearrangement products. cdnsciencepub.com This is attributed to a more ordered transition state that favors one stereochemical pathway over others. cdnsciencepub.com

In addition to the migrating group, the stereochemistry at the silicon center itself is a crucial consideration. Rearrangements involving nucleophilic attack at the silicon atom can proceed through pentavalent intermediates. cdnsciencepub.com The geometry of these intermediates and any subsequent pseudorotation can scramble the original stereochemistry at the silicon center. However, many rearrangements, particularly those that are concerted, can lead to either retention or inversion of configuration at the silicon atom, depending on the specific pathway. For example, neighboring group participation by aryl or alkyl groups can lead to retention of stereochemistry via a double inversion mechanism. imperial.ac.uk

The table below presents illustrative data from a study on a related chiral acylsilane system, demonstrating the influence of reaction conditions on the stereochemical outcome of a rearrangement reaction. While this data is not for this compound, it provides a clear example of the principles that would govern its stereochemical transformations.

| Entry | Reactant System | Conditions | Rearrangement Product | Optical Purity (%) | Predominant Configuration |

| 1 | Chiral Acylsilane + NaOEt | Toluene, 9°C, 24h | Naphthylphenylethanol | 22 | (-)-enantiomer |

| 2 | Chiral Acylsilane + NaOEt | Toluene, -60°C, time not specified | Naphthylphenylethanol | 35 | (-)-enantiomer |

| 3 | Chiral Acylsilane + t-BuOK | Toluene, temperature not specified | Naphthylphenylethanol | 65 | (-)-enantiomer |

This data is adapted from research on a chiral naphthylphenylmethylacylsilane system to illustrate the principles of stereochemical control in silane rearrangements. cdnsciencepub.com

The data indicates that both temperature and the nature of the nucleophile play significant roles in determining the enantiomeric excess of the product. Lowering the temperature (Entry 2 vs. 1) and using a bulkier base (Entry 3) both resulted in a higher optical purity, highlighting the sensitivity of the rearrangement's stereochemical course to the reaction environment. cdnsciencepub.com

1,2-migrations of the phenyl or hexyl group would likely proceed with a high degree of stereospecificity.

The stereochemical outcome at a chiral silicon center could result in either retention or inversion, dictated by the reaction mechanism (e.g., concerted vs. intermediate-driven).

Reaction parameters such as temperature and the steric profile of reagents would be critical in controlling the optical purity of the products. cdnsciencepub.com

Further empirical studies on this compound itself would be necessary to definitively establish the stereochemical pathways of its specific rearrangement reactions.

Advanced Spectroscopic and Analytical Characterization of Hexyl Phenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of Hexyl-phenyl-silane isomers. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, it is possible to map the chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the phenyl ring, the hexyl chain, and the silicon hydride (Si-H) group. rsc.org

Analysis of 1-Hexyl(phenyl)silane in deuterated chloroform (B151607) (CDCl₃) reveals distinct multiplets for the phenyl protons between δ 7.32 and 7.59 ppm. rsc.org The Si-H protons appear as a triplet at δ 4.28 ppm, with a characteristic coupling to the ²⁹Si nucleus (¹J₂₉Si-¹H = 192 Hz). rsc.org The protons of the hexyl chain are observed in the upfield region (δ 0.87-1.49 ppm), with chemical shifts and multiplicities corresponding to their position relative to the silicon atom. rsc.org

| Isomer | Phenyl Protons (δ, ppm) | Si-H Protons (δ, ppm) | Hexyl Chain Protons (δ, ppm) |

|---|---|---|---|

| 1-Hexyl(phenyl)silane | 7.32–7.42 (m, 3H), 7.54–7.59 (m, 2H) | 4.28 (t, J = 3.7 Hz, 2H) | 0.87 (t, J = 7.0 Hz, 3H), 0.91–0.97 (m, 2H), 1.21–1.32 (m, 4H), 1.35 (quint, J = 6.9 Hz, 2H), 1.41–1.49 (m, 2H) |

| 2-Hexyl(phenyl)silane | 7.32–7.41 (m, 3H), 7.55–7.59 (m, 2H) | 4.25 (d, J = 2.9 Hz, 2H) | 0.87 (t, J = 7.2 Hz, 3H), 0.95 (t, J = 7.5 Hz, 3H), 1.02–1.09 (m, 1H), 1.34–1.41 (m, 2H), 1.43 (quint, J = 6.9 Hz, 2H), 1.47–1.56 (m, 2H) |

| 3-Hexyl(phenyl)silane | 7.32–7.42 (m, 3H), 7.54–7.59 (m, 2H) | 4.19 (dd, J = 6.0, 3.3 Hz, 1H), 4.23 (dd, J = 6.0, 2.6 Hz, 1H) | 0.87 (t, J = 7.2 Hz, 3H), 1.06 (d, J = 7.1 Hz, 3H), 1.09–1.20 (m, 1H), 1.21–1.56 (m, 6H) |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for unambiguous structural assignment. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment.

For instance, the ¹³C NMR spectrum of 3-Hexyl(phenyl)silane shows signals for the aromatic carbons of the phenyl group in the range of δ 127.9-135.6 ppm. rsc.org The carbons of the hexyl chain appear at higher field strengths, with their specific chemical shifts confirming the attachment of the silyl (B83357) group at the third position. rsc.org

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (aromatic) | 127.9, 129.4, 132.6, 135.6 |

| Hexyl (aliphatic) | 13.2, 14.3, 21.8, 23.9, 24.1, 33.1 |

²⁹Si NMR is a powerful, though less common, technique that directly probes the silicon nucleus. It provides crucial information about the immediate coordination environment of the silicon atom. The chemical shift (δ) of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For phenyl-substituted silicon hydrides, the ²⁹Si NMR signals typically appear in a characteristic upfield region.

While specific ²⁹Si NMR data for this compound is not widely published, data from analogous structures such as other alkyl(phenyl)silanes show chemical shifts in the range of -13 to -21 ppm. For example, the ²⁹Si NMR signal for n-hexyl(phenyl)silane is expected to be around δ -13.8 ppm, and for related compounds like Ph(EtS)₂SiH, the signal appears at δ -20.90 ppm. These values are instrumental in confirming the presence and substitution pattern of the silane (B1218182) functional group.

The differentiation between isomers of this compound, such as 1-Hexyl-, 2-Hexyl-, and 3-Hexyl(phenyl)silane, is readily achieved by comparing their NMR spectra. rsc.org The position of the phenylsilyl group along the hexyl chain significantly alters the chemical environment of adjacent protons and carbons, leading to distinct changes in their chemical shifts and signal multiplicities.

In the ¹H NMR spectrum, the signal for the Si-H protons changes from a triplet in 1-Hexyl(phenyl)silane to a doublet in 2-Hexyl(phenyl)silane, and to a pair of doublets of doublets in 3-Hexyl(phenyl)silane, reflecting the changing number of adjacent protons on the hexyl chain. rsc.org Similarly, the ¹³C NMR spectra show unique sets of signals for the aliphatic carbons in each isomer, providing a clear fingerprint for each specific structure. rsc.org

Silicon-29 Nuclear Magnetic Resonance (29Si NMR) Analysis

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which can be used to determine the elemental formula of a compound with high confidence. For this compound, HRMS is used to confirm its molecular formula, C₁₂H₂₀Si.

Electron Ionization (EI) is a common technique used for this purpose. The HRMS (EI) analysis of an isomer of this compound showed a molecular ion peak [M]⁺ with a measured m/z value that corresponds very closely to the calculated theoretical mass. rsc.org This accurate mass measurement definitively confirms the elemental composition of the molecule. rsc.org

| Molecular Formula | Calculated Mass [M]⁺ (m/z) | Found Mass [M]⁺ (m/z) |

|---|---|---|

| C₁₂H₂₀Si | 192.1334 | 192.1330 |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of their fragmentation patterns. In EI-MS, high-energy electrons bombard the sample, causing ionization and fragmentation. msu.edu The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The fragmentation of organosilanes is influenced by the relative strengths of the chemical bonds within the molecule. Carbon-carbon bonds are generally weaker than carbon-hydrogen bonds, leading to the formation of various alkyl and alkenyl carbocations. msu.edu For this compound, characteristic fragmentation would involve cleavage of the hexyl chain and bonds to the silicon atom.

Table 1: Predicted Major EI-MS Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 192 | [C12H20Si]+ | Molecular Ion |

| 115 | [C6H5Si]+ | Loss of hexyl group |

| 91 | [C7H7]+ | Tropylium ion from phenyl group rearrangement |

| 77 | [C6H5]+ | Phenyl cation |

| 85 | [C6H13]+ | Hexyl cation |

This table is predictive and based on general fragmentation principles of similar compounds.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring the removal of impurities and monitoring the progress of reactions.

Preparative Thin-Layer Chromatography (PTLC) is a valuable method for purifying small to moderate quantities of compounds. rochester.edu It operates on the same principles as analytical TLC but utilizes thicker stationary phase layers to accommodate larger sample loads. rochester.eduaga-analytical.com.pl For organosilanes like this compound, silica (B1680970) gel is a common stationary phase. acs.org

The choice of solvent system (mobile phase) is critical for achieving good separation. researchgate.net A typical procedure involves dissolving the crude sample in a volatile solvent and applying it as a narrow band near the bottom of the PTLC plate. rochester.edu The plate is then developed in a chamber containing the appropriate eluent. After development, the separated bands are visualized, often using UV light, and the desired band corresponding to this compound is scraped from the plate. rochester.edu The pure compound is then extracted from the silica gel using a polar solvent. rochester.edu

For non-polar compounds like this compound, a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. acs.orgacs.org The ratio of the solvents is optimized to achieve the best separation between the product and any impurities. Reversed-phase PTLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, can also be an effective alternative for the purification of organosilanes. aga-analytical.com.plsilicycle.com

Table 2: Typical PTLC Parameters for Organosilane Purification

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel 60 F254 | acs.org |

| Plate Thickness | 0.25 mm - 2.0 mm | aga-analytical.com.pl |

| Sample Loading | 10 - 100 mg | rochester.edu |

| Eluent System | Hexane/Ethyl Acetate mixtures | acs.orgacs.org |

| Visualization | UV light (254 nm) | rsc.org |

| Extraction Solvent | Ethyl Acetate or Diethyl Ether | rochester.edu |

Gas Chromatography (GC) coupled with a Mass Spectrometry Detector (MSD) is a cornerstone technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. mdpi.com This method allows for the separation, identification, and quantification of reactants, products, and byproducts in a reaction mixture over time. osti.gov

In a typical GC/MSD analysis, a small aliquot of the reaction mixture is injected into the GC, where it is vaporized. nih.gov An inert carrier gas, usually helium, transports the vaporized sample through a heated column. wiley.com The column, often a capillary column with a specific stationary phase (e.g., 5% Phenyl Methyl Siloxane), separates the components based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. psu.edu

By taking samples at regular intervals, a reaction's progress can be tracked by observing the decrease in reactant peaks and the increase in the product peak in the chromatogram. mdpi.com This provides valuable kinetic data and helps to determine when a reaction is complete. semanticscholar.org For hydrosilylation reactions, a common method for synthesizing organosilanes, GC-MS is frequently used to monitor the conversion of reactants to products. osti.gov

Table 3: Illustrative GC/MSD Parameters for Reaction Monitoring

| Parameter | Typical Setting | Reference |

| GC Column | HP-5MS (30 m x 250 µm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium | wiley.com |

| Flow Rate | 1.0 mL/min | wiley.com |

| Injection Mode | Splitless | wiley.com |

| Temperature Program | Initial 80°C, ramp to 250°C | nih.govwiley.com |

| MS Detector | Electron Ionization (EI) | rsc.org |

| Mass Range | 50-400 amu | wiley.com |

These parameters are illustrative and may require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Modeling of Hexyl Phenyl Silane Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to calculate the fundamental properties of molecules, such as their three-dimensional structure and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. researchgate.net For hexyl-phenyl-silane, DFT calculations can determine key structural parameters, providing a detailed picture of the molecule's conformation. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms.

Table 1: Calculated Structural Parameters for this compound using DFT Note: The following data is illustrative, based on typical values from DFT calculations on analogous organosilanes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | Si | C (phenyl) | 1.85 Å | |

| Bond Length | Si | C (hexyl) | 1.89 Å | |

| Bond Length | C (phenyl) | C (phenyl) | 1.40 Å (average) | |

| Bond Angle | C (hexyl) | Si | C (phenyl) | 109.5° |

| Bond Angle | H | Si | C (phenyl) | 109.5° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. uci.edu It is a primary method for calculating the electronic absorption spectra, predicting the energies at which a molecule will absorb light, which corresponds to the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. q-chem.commpg.de

For this compound, TD-DFT calculations can identify the energies of low-lying valence excited states, which are crucial for understanding its photophysical properties. q-chem.com The calculations provide excitation energies (typically in electron volts, eV) and oscillator strengths (a dimensionless quantity that represents the probability of a given electronic transition). These theoretical spectra are vital for interpreting experimental UV-Vis absorption data. While standard functionals like B3LYP are common, others such as CAM-B3LYP may be preferred for systems where charge-transfer excitations are significant. researchgate.net

Table 2: Illustrative TD-DFT Results for Electronic Excitations in this compound Note: This table represents typical output from a TD-DFT calculation for an aromatic silane (B1218182).

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.60 | 269 | 0.02 | HOMO -> LUMO |

| S2 | 5.15 | 241 | 0.15 | HOMO-1 -> LUMO |

| S3 | 5.58 | 222 | 0.89 | HOMO -> LUMO+1 |

Density Functional Theory (DFT) Calculations

Mechanistic Studies of Organosilane Reactions

Theoretical modeling is indispensable for elucidating the complex mechanisms of chemical reactions, including those involving organosilanes.

Hybrid QM/MM methods are a powerful tool for studying reactions in very large systems, such as an enzyme. researchgate.net In this approach, the region where the chemical reaction occurs (e.g., the this compound substrate and the key amino acid residues of the enzyme's active site) is treated with a high-accuracy Quantum Mechanics (QM) method. nih.gov The rest of the enzyme and the surrounding solvent are treated with a more computationally efficient Molecular Mechanics (MM) force field. nih.gov

This dual-level approach allows for the modeling of enzyme-catalyzed reactions, providing insights into how the protein environment stabilizes transition states and influences reaction barriers. nih.govbioexcel.eu QM/MM simulations can be used to calculate activation energies and reaction rate constants (k_cat), which can be compared with experimental kinetic data. chemrxiv.orgnih.gov For a substrate like this compound, QM/MM could be used to model its interaction with a metabolizing enzyme, such as a cytochrome P450, clarifying the mechanism of oxidation or other transformations within the complex biological milieu.

Computational chemistry enables the detailed exploration of potential reaction pathways by mapping out the potential energy surface of a reaction. hydrophobe.org This involves calculating the energies of reactants, products, and, most importantly, the high-energy transition states that connect them. numberanalytics.comsolubilityofthings.com A transition state is the specific molecular configuration that represents the energy maximum along the reaction coordinate. solubilityofthings.com

For reactions involving this compound, such as hydrosilylation or dehydrocoupling, theoretical calculations can identify the structures of transition states and intermediates. acs.org For instance, a study of the reaction between phenyl radicals and silane identified a trigonal bipyramidal transition state, clarifying the substitution mechanism. chemrxiv.org By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, chemists can predict which reaction mechanism is most favorable. numberanalytics.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme-Catalyzed Reactions

Theoretical Assessment of Reactivity Descriptors

Reactivity descriptors are quantities calculated from a molecule's electronic structure that predict its chemical behavior. These descriptors help to understand and forecast the outcomes of chemical reactions. For this compound, these indices can predict the most likely sites for electrophilic or nucleophilic attack.

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions and Local Softness: These descriptors identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack.

Average Local Ionization Energy (ĪS,min): This descriptor, calculated on the molecule's electronic density surface, has been shown to be a powerful predictor of reactivity for electrophilic aromatic substitution. researchgate.net For trialkyl phenyl silanes, these calculations can pinpoint the most reactive sites on the phenyl ring. researchgate.net

By analyzing these descriptors for this compound, researchers can gain a fundamental understanding of its reactivity patterns, guiding the design of new synthetic routes and catalysts.

Computation of Hydricity and its Influence on Reduction Potentials

Hydricity (ΔG°H−) is a thermodynamic measure of a compound's ability to donate a hydride ion (H⁻). researchgate.net It is a key parameter in predicting the reducing strength of a silane. Lower hydricity values indicate a stronger hydride donor. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hydricity of organosilanes. nsf.govresearchgate.net

The calculation of hydricity typically involves determining the Gibbs free energy change for the dissociation of the silane into a silyl (B83357) cation and a hydride ion. nsf.gov The choice of computational method and basis set is critical for obtaining accurate results. For instance, the B3LYP functional is commonly employed for such calculations. nsf.govnih.gov Gas-phase studies on silanes have shown that substitution patterns significantly influence hydricity. Phenyl substitution, for example, stabilizes the resulting silyl cation, which in turn affects the hydride donor ability. nsf.gov In a comparison between diphenylmethylsilane (MePh₂SiH) and dimethylphenylsilane (B1631080) (Me₂PhSiH), the additional phenyl group in MePh₂SiH provides better stabilization for the silyl cation, influencing its reactivity as a hydride donor. nsf.gov

The hydricity of a silane is intrinsically linked to its reduction potential. A stronger hydride donor (lower hydricity) is generally easier to oxidize, which corresponds to a lower oxidation potential. While direct reduction of the Si-H bond is less common, the oxidation potential provides a measure of the ease of hydride abstraction. Computational models can predict these potentials, offering a valuable tool for screening and designing silanes for specific reductive applications. thieme-connect.com

Below is a table showcasing calculated hydricity values for representative silane compounds, illustrating the effect of substitution on their hydride donor ability.

| Compound Name | Structure | Calculated Hydricity (kcal/mol) |

| Triethylsilane | Et₃SiH | Value not directly available in search results |

| Diphenylmethylsilane | MePh₂SiH | Value not directly available in search results |

| Dimethylphenylsilane | Me₂PhSiH | Value not directly available in search results |

| Phenylsilane (B129415) | PhSiH₃ | Value not directly available in search results |

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For silanes and related organic compounds, cyclic voltammetry is a primary experimental technique used to measure reduction and oxidation potentials. researchgate.net The correlation between computationally predicted and experimentally measured redox potentials serves as a benchmark for the accuracy of the theoretical models. thieme-connect.com

Studies have shown that DFT calculations can provide a reasonable correlation with experimental electrochemical potentials. thieme-connect.com For a variety of organic molecules, the B3LYP functional has demonstrated good performance in predicting solution-phase redox potentials. thieme-connect.com However, discrepancies can arise due to factors such as the choice of functional, basis set, and the model used to account for solvent effects. thieme-connect.commdpi.com

For instance, in the study of quinoxaline (B1680401) derivatives, a strong correlation was observed for the first reduction potential between values calculated using DFT (B3LYP functional) and those measured experimentally. semanticscholar.org However, the correlation for the second reduction potential was weaker, highlighting the challenges in accurately modeling more complex redox events. nih.gov The inclusion of a reference compound, such as ferrocene/ferrocenium (Fc/Fc⁺), in both computational and experimental setups is a common strategy to improve the accuracy of predictions. mdpi.comsemanticscholar.org

The following table presents a hypothetical comparison of calculated and experimental reduction potentials for a series of phenyl-substituted silanes to illustrate the expected correlation.

| Compound | Calculated Reduction Potential (V vs. SCE) | Experimental Reduction Potential (V vs. SCE) |

| Phenylsilane | Data Not Available | Data Not Available |

| Diphenylsilane (B1312307) | Data Not Available | Data Not Available |

| Triphenylsilane (B1312308) | Data Not Available | Data Not Available |

Derivatization Strategies and Structure Reactivity Relationships in Hexyl Phenyl Silane Chemistry

Synthesis of Functionalized Hexyl-phenyl-silane Analogues

The synthesis of functionalized analogues of this compound is a cornerstone of tuning its properties. This involves the strategic introduction of various organic groups and a deep understanding of the resulting electronic and steric effects.

The core structure of this compound can be modified by introducing a wide array of functional groups. The silicon atom in organosilanes serves as a versatile anchor for these moieties. Synthetic approaches often involve the reaction of a phenylsilane (B129415) precursor with different reagents to append new groups. colab.ws

Common strategies include:

Hydrosilylation: This process can attach various functional groups to the silicon backbone. The presence of Si-H groups allows for the addition of molecules with unsaturated bonds, offering a pathway to incorporate new functionalities. rsc.org For instance, a precursor like phenylsilane (PhSiH₃) can react with hexene to form this compound, and further reactions can introduce other groups. rsc.org

Condensation Reactions: Alkoxy silane (B1218182) monomers can undergo condensation to form siloxane oligomers. During this process, other functional silanes, such as those bearing amino, epoxy, or different alkyl and aryl groups, can be incorporated into the final structure. google.com

Substitution Reactions: Starting with a reactive precursor like hexyl(phenyl)dichlorosilane, nucleophilic substitution reactions can be used to introduce a variety of functional moieties, replacing the chloro groups.

These methods allow for the creation of a diverse library of this compound derivatives, each with unique potential applications. The introduction of different organic groups can significantly alter the molecule's reactivity and its interaction with other materials. colab.ws For example, incorporating amino-functional groups can improve adhesion properties in coatings. researchgate.net

The introduction of substituents to the this compound framework has profound steric and electronic consequences that dictate the molecule's behavior.

Steric Effects: The size and shape of the substituent groups play a critical role. Bulky groups attached to the silicon atom or the phenyl ring can create steric hindrance, which can impede reactions at the silicon center. For example, increasing the steric bulk of the organic substituent can have a negative impact on polymerization processes like sol-gel formation, potentially preventing the creation of cross-linked gels. scispace.com This steric hindrance also influences the rate of hydrolysis of alkoxy groups, a key step in the formation of siloxane films. mdpi.com

Electronic Effects: The electronic properties of the substituents modify the reactivity of the silane. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the polarity of the Si-C and Si-H bonds. colab.ws This influences the molecule's reactivity in processes like hydrosilylation and its interaction with surfaces and other molecules. gelest.com For example, the presence of electron-donating groups can increase the reactivity of the silane under certain acidic conditions by stabilizing positively charged intermediates. scispace.com

Understanding these effects is crucial for designing molecules with specific reactivity profiles and for controlling the final properties of materials derived from them.

Incorporation of Varied Organic Groups (e.g., Alkyl, Aryl, Functional Moieties)

Systematic Studies on the Influence of Alkyl Chain Length and Branching

The hexyl group in this compound is a key determinant of its physical properties. Systematic studies on varying the alkyl chain's length and branching provide critical insights into how these modifications affect molecular arrangement and material performance.

The length and structure of the alkyl chain directly influence how silane molecules self-assemble on a surface or pack in a bulk material.

Chain Length: Longer, linear alkyl chains, such as octadecyl (C18), tend to promote the formation of dense, well-ordered, and crystalline-like self-assembled monolayers (SAMs) due to strong van der Waals interactions between the chains. nist.gov In contrast, short chains result in more disordered films. osti.gov Studies comparing different alkyl chain lengths (C1, C8, C12, C16) show that properties like surface hydrophobicity increase significantly with chain length. researchgate.netacs.org For a hexyl (C6) chain, one would anticipate properties intermediate between the very short chains and longer, more ordered chains. Crystallinity in the hydrocarbon tails is typically observed for chains of C12 or longer. acs.org

Chain Branching: The introduction of branched alkyl chains, such as 2-ethylhexyl, can improve the solubility of organosilane derivatives but often disrupts the close packing that is characteristic of linear chains. pku.edu.cn The position of the branch point is also critical; moving it further from the silane core can have subtle but significant effects on intermolecular interactions and thin-film morphology. pku.edu.cn

The following table summarizes findings on the effect of alkyl chain length on surface properties, which can be extrapolated to understand the behavior of a C6 chain in this compound.

| Alkyl Chain | Water Contact Angle | Observations on Molecular Packing/Film Quality |

| Methyl (C1) | 0° (Hydrophilic) | Disordered, hydrophilic patches can be created when mixed with longer chains. d-nb.info |

| Octyl (C8) | 150.6° ± 6.6° (Highly Hydrophobic) | Forms a robust hydrophobic network. d-nb.info |

| Dodecyl (C12) | Hydrophobic | Crystallinity of hydrocarbon tails begins to appear at this length. acs.org |

| Hexadecyl (C16) | Highly Hydrophobic | Can form highly ordered films. acs.org |

The alkyl chain's structure not only affects physical packing but also modulates the chemical reactivity and ultimate performance of the material.

Reactivity: Longer alkyl chains can sterically hinder the reactive center of the silane molecule. This leads to slower reaction rates, for example, in the hydrolysis and condensation reactions that form siloxane networks on surfaces. mdpi.com Competitive reaction studies have shown that differences in silane reactivity can be evaluated as a function of alkyl chain length. acs.org

Material Performance: The density and order of the alkyl chains impact the performance of the resulting material. Densely packed films formed by longer alkyl chains create highly hydrophobic surfaces that are effective water repellents. researchgate.net However, the homogeneity of the alkyl chain network is also critical; mixing chains of different lengths (e.g., C1 and C8) can create defects and significantly reduce performance, such as lowering the water contact angle. d-nb.info Therefore, the performance of a material derived from this compound would depend on the uniformity of the hexyl chain layer.

Impact on Molecular Packing and Intermolecular Interactions

Design Principles for Tailored Organosilane Architectures

The rational design of organosilanes like this compound for specific applications relies on a set of core principles that integrate chemical synthesis and material science.

Principle of Functional Purpose: The design process must begin with the end goal in mind. Whether the aim is to create a hydrophobic coating, an adhesion promoter, or a reactive intermediate, the choice of functional groups on the silane must be tailored to that purpose. researchgate.netdesign4services.com For example, non-reactive alkyl or aryl groups are used for hydrophobing agents, while reactive amino or epoxy groups are chosen for improving adhesion between different materials. researchgate.net

Principle of Hierarchical Structure: The final material architecture is built from the molecular level up. The design must consider how the individual this compound molecules will interact and assemble. This involves controlling the balance between the rigid phenyl group, the flexible hexyl chain, and the reactive silane head to dictate properties from the nanoscale (molecular packing) to the macroscale (film quality and performance). nist.govpku.edu.cn